molecular formula C15H26N4O6 B14410327 N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide CAS No. 83808-34-8

N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide

Cat. No.: B14410327
CAS No.: 83808-34-8
M. Wt: 358.39 g/mol
InChI Key: PLKODYLJZGCPPY-GUBZILKMSA-N
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Description

N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide is a complex organic compound belonging to the class of n-acyl-alpha amino acids These compounds are characterized by an alpha amino acid bearing an acyl group at its terminal nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide typically involves the acylation of L-alanine derivatives. The process begins with the protection of the amino group of L-alanine, followed by the introduction of the 3-carboxypropanoyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process. The final step involves the deprotection of the amino group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Carboxypropanoyl)-L-norvaline: This compound shares a similar structure but differs in the amino acid component.

    N-(3-Carboxypropanoyl)-L-phenylalanine: Another similar compound with a phenylalanine residue instead of alanine.

Uniqueness

N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide is unique due to its specific combination of functional groups and amino acid residues. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

83808-34-8

Molecular Formula

C15H26N4O6

Molecular Weight

358.39 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H26N4O6/c1-5-16-13(23)8(2)18-15(25)10(4)19-14(24)9(3)17-11(20)6-7-12(21)22/h8-10H,5-7H2,1-4H3,(H,16,23)(H,17,20)(H,18,25)(H,19,24)(H,21,22)/t8-,9-,10-/m0/s1

InChI Key

PLKODYLJZGCPPY-GUBZILKMSA-N

Isomeric SMILES

CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O

Canonical SMILES

CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

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